molecular formula C20H24N2O2S B2686981 N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893097-26-2

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2686981
CAS No.: 893097-26-2
M. Wt: 356.48
InChI Key: NZSJMDYTCGFQDF-UHFFFAOYSA-N
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Description

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Microwave-assisted synthesis has been explored for its efficiency and reduced reaction times. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to aminobenzo[b]thiophenes in high yields .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-phenylpropanamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as inhibitors of enzymes involved in inflammation and cancer progression .

Properties

IUPAC Name

N-methyl-2-(3-phenylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-21-19(24)18-15-10-6-3-7-11-16(15)25-20(18)22-17(23)13-12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSJMDYTCGFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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